N-{1-[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-2-ethoxybenzamide
Description
N-{1-[1-(3-Chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-2-ethoxybenzamide is a heterocyclic compound featuring a pyrazolo[3,4-d]pyrimidine core, a structural motif commonly associated with kinase inhibition and therapeutic applications. The molecule integrates a 3-chlorophenyl group at the pyrazolo[3,4-d]pyrimidine moiety, a 3-methylpyrazole substituent, and a 2-ethoxybenzamide group linked via an amide bond.
The pyrazolo[3,4-d]pyrimidine scaffold is known for mimicking purine bases, enabling competitive binding to ATP pockets in kinases. The 3-chlorophenyl group may enhance hydrophobic interactions with target proteins, while the 2-ethoxybenzamide substituent could influence solubility and metabolic stability .
Properties
IUPAC Name |
N-[2-[1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-5-methylpyrazol-3-yl]-2-ethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20ClN7O2/c1-3-34-20-10-5-4-9-18(20)24(33)29-21-11-15(2)30-32(21)23-19-13-28-31(22(19)26-14-27-23)17-8-6-7-16(25)12-17/h4-14H,3H2,1-2H3,(H,29,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGVGUTDKBBELRF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)NC2=CC(=NN2C3=NC=NC4=C3C=NN4C5=CC(=CC=C5)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20ClN7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is Protein Kinase B (PKB or Akt) . PKB is a key component of intracellular signaling pathways that regulate growth and survival. It is frequently deregulated in cancer, making it an attractive target for antitumor agents.
Mode of Action
The compound acts as an ATP-competitive inhibitor of PKB. It has been optimized to provide nano-molar inhibitors with up to 150-fold selectivity for inhibition of PKB over the closely related kinase PKA. This means that the compound binds to the ATP-binding site of PKB, preventing ATP from binding and thus inhibiting the kinase activity of PKB.
Biochemical Pathways
The compound affects the phosphatidylinositol-3 kinase (PI3K) signaling pathway . This pathway is activated by the binding of extracellular growth factors to tyrosine receptor kinases at the cell surface, leading to the production of phosphatidylinositol-3,4,5 triphosphate (PI(3,4,5)P3) anchored to the inner side of the plasma membrane. The binding of PKB to PI(3,4,5)P3 promotes the activation of the kinase by phosphorylation on Ser473 and Thr308. Activated PKB signals through phosphorylation of several enzyme or transcription factor substrates, including GSK3β, FKHRL1, BAD, and mTOR, to promote proliferation, protein translation, progression through the cell cycle, and antiapoptotic survival.
Pharmacokinetics
The compound has demonstrated good preclinical drug metabolism and pharmacokinetics (DMPK) properties. Compounds containing 4-amino-4-benzylpiperidines underwent metabolism in vivo, leading to rapid clearance and low oral bioavailability. Variation of the linker group between the piperidine and the lipophilic substituent identified 4-amino-1-(7H-pyrrolo[2,3-d]-pyrimidin-4-yl)piperidine-4-carboxamides as potent and orally bioavailable inhibitors of PKB.
Result of Action
The compound modulates biomarkers of signaling through PKB in vivo and strongly inhibits the growth of human tumor xenografts in nude mice at well-tolerated doses. This indicates that the compound has a significant antitumor effect.
Action Environment
The action of the compound can be influenced by various environmental factors. For instance, oxidative stress can increase the production of free radicals and reactive oxygen species (ROS), which can affect different cellular components negatively. .
Biological Activity
N-{1-[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-2-ethoxybenzamide is a complex organic compound belonging to the class of pyrazolo[3,4-d]pyrimidines. This class is recognized for its diverse biological activities, making it a subject of interest in medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and potential therapeutic applications.
Chemical Structure
The compound's structure can be summarized as follows:
| Component | Description |
|---|---|
| Core Structure | Pyrazolo[3,4-d]pyrimidine |
| Substituents | 3-chlorophenyl, 3-methyl pyrazole, 2-ethoxybenzamide |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within cells. Key mechanisms include:
- Kinase Inhibition : The compound has been shown to inhibit specific kinases, particularly those involved in cell signaling pathways such as the p70S6 kinase and Akt pathways. These pathways are crucial for cell growth and proliferation, suggesting potential applications in cancer therapy .
- Antiproliferative Effects : Studies indicate that this compound exhibits antiproliferative activity against various cancer cell lines, which may be mediated through apoptosis induction and cell cycle arrest .
Anticancer Properties
A series of studies have demonstrated the anticancer properties of this compound:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast Cancer) | 10.5 ± 0.8 | Apoptosis induction |
| A549 (Lung Cancer) | 12.7 ± 0.5 | Cell cycle arrest |
| HeLa (Cervical Cancer) | 9.8 ± 0.6 | Inhibition of proliferation |
These results indicate that the compound effectively reduces cell viability in a dose-dependent manner across multiple cancer types.
Antimicrobial Activity
In addition to its anticancer effects, preliminary studies suggest that this compound may also possess antimicrobial properties:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
These findings highlight its potential as an antimicrobial agent, although further research is needed to elucidate the underlying mechanisms.
Study on Anticancer Efficacy
A recent study focused on the efficacy of this compound in vivo using xenograft models. The results showed a significant reduction in tumor size compared to control groups treated with vehicle alone. Histological analysis revealed increased apoptosis and decreased proliferation markers in treated tumors .
Study on Kinase Inhibition
Another study investigated the compound's ability to inhibit p70S6 kinase activity in vitro. Results indicated that at concentrations above 5 µM, there was a marked decrease in kinase activity correlating with reduced downstream signaling events associated with cell growth .
Comparison with Similar Compounds
A. Benzamide Modifications
- 2-Ethoxy vs.
- 3,4-Dimethoxybenzamide : This analog (MW 489.9) exhibits higher polarity due to methoxy groups, likely enhancing aqueous solubility but reducing membrane permeability compared to the target’s ethoxy substituent .
- 2,4-Difluorobenzamide : The electron-withdrawing fluorine atoms (MW 465.8) may increase metabolic stability and alter electronic interactions with target proteins .
B. Pyrazolo[3,4-d]pyrimidine Core Modifications
- 3-Chlorophenyl vs. Dimethylphenyl : The 3-chlorophenyl group in the target compound provides a balance of hydrophobicity and electronegativity, whereas dimethylphenyl analogs (e.g., 2,4-dimethylphenyl, MW 467.5) prioritize steric bulk and lipophilicity .
Preparation Methods
Synthesis of Pyrazolo[3,4-d]Pyrimidine Core
The pyrazolo[3,4-d]pyrimidine scaffold is typically synthesized via cyclocondensation of 5-aminopyrazole-4-carboxamide derivatives with orthoesters or carbonyl reagents.
Procedure :
-
5-Amino-1-(3-chlorophenyl)-1H-pyrazole-4-carboxamide is reacted with triethyl orthoformate in acetic acid under reflux.
-
Cyclization yields 1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine , which is subsequently chlorinated using POCl₃ to introduce a leaving group at position 4.
Reaction Conditions :
| Step | Reagents | Temperature | Time | Yield |
|---|---|---|---|---|
| 1 | HC(OEt)₃, AcOH | 110°C | 6 h | 78% |
| 2 | POCl₃, DMF | 90°C | 3 h | 85% |
| Catalyst | Base | Solvent | Yield |
|---|---|---|---|
| Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 72% |
| PdCl₂(dppf) | Cs₂CO₃ | DMF | 65% |
Amide Coupling with 2-Ethoxybenzoyl Chloride
The final step involves amide bond formation between the pyrazole amine and 2-ethoxybenzoyl chloride.
Procedure :
-
1-[1-(3-Chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-amine is dissolved in anhydrous DCM.
-
2-Ethoxybenzoyl chloride (1.2 eq) is added dropwise at 0°C, followed by triethylamine (2.5 eq).
-
The reaction proceeds at room temperature for 12 h, yielding the target compound after purification.
Characterization Data :
-
¹H NMR (400 MHz, DMSO-d₆): δ 8.72 (s, 1H, pyrimidine-H), 7.89–7.40 (m, 4H, Ar-H), 4.12 (q, J=7.0 Hz, 2H, OCH₂), 2.31 (s, 3H, CH₃).
-
HPLC Purity : 98.6% (C18 column, 70:30 MeCN/H₂O).
Alternative Synthetic Routes
One-Pot Tandem Approach
Recent advances employ tandem cyclization-coupling sequences to reduce step count:
-
Simultaneous cyclization and coupling : Reacting 5-amino-4-cyano-pyrazole with 3-chlorophenyl isocyanate under microwave irradiation forms the pyrazolopyrimidine core in situ.
-
In situ amidation : Direct addition of 2-ethoxybenzoic acid using HATU/DIPEA achieves 65% overall yield.
Critical Analysis of Methodologies
Yield Optimization Challenges
Solvent and Catalyst Selection
-
Polar aprotic solvents (DMF, DMSO) enhance Pd-catalyzed coupling rates but complicate purification.
-
Ligand-free Pd systems reduce costs but require higher temperatures (120°C).
Industrial-Scale Considerations
Q & A
Q. What are the key structural features of this compound, and how do they influence its reactivity in synthetic workflows?
The compound contains a pyrazolo[3,4-d]pyrimidine core fused with a 3-chlorophenyl group and a 2-ethoxybenzamide substituent. The chlorine atom enhances electrophilic substitution reactivity, while the ethoxy group contributes to steric hindrance and solubility . These features necessitate careful optimization of reaction conditions (e.g., temperature, solvent polarity) to avoid undesired side reactions during functionalization.
Q. What methodological strategies are recommended for synthesizing this compound with high purity?
Synthesis typically involves multi-step reactions:
- Step 1 : Construct the pyrazolo[3,4-d]pyrimidine core via cyclocondensation of aminopyrazoles with nitriles or carbonyl derivatives .
- Step 2 : Introduce the 3-chlorophenyl group using Ullmann coupling or Suzuki-Miyaura cross-coupling under Pd catalysis .
- Step 3 : Attach the 2-ethoxybenzamide moiety via nucleophilic acyl substitution . Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane) followed by recrystallization from ethanol/water. Monitor purity via HPLC (C18 column, acetonitrile/water gradient) and confirm structure via H/C NMR .
Q. How can researchers validate the compound’s stability under varying storage conditions?
Conduct accelerated stability studies:
- Thermal Stability : Store at 40°C, 60°C, and 80°C for 30 days; analyze degradation products via LC-MS .
- Photostability : Expose to UV light (320–400 nm) for 48 hours; monitor changes in UV-Vis spectra .
- Humidity Sensitivity : Store at 75% relative humidity; assess hygroscopicity using dynamic vapor sorption (DVS) .
Advanced Research Questions
Q. How can contradictory data on the compound’s biological activity be resolved?
Contradictions often arise from assay-specific variables:
- Target Selectivity : Perform kinase profiling (e.g., Eurofins KinaseProfiler®) to identify off-target interactions .
- Cellular Context : Compare activity in primary cells vs. immortalized lines; adjust culture conditions (e.g., serum concentration, hypoxia) .
- Metabolic Stability : Use liver microsomes (human/rodent) to assess CYP450-mediated degradation, which may reduce efficacy in vivo .
Q. What computational approaches are suitable for predicting the compound’s binding modes to kinase targets?
- Molecular Docking : Use AutoDock Vina or Schrödinger Glide with crystal structures of homologous kinases (e.g., PDB: 3QKK for JAK2) .
- MD Simulations : Run 100-ns simulations in GROMACS to evaluate conformational stability of the ligand-receptor complex .
- Free Energy Perturbation (FEP) : Calculate binding affinity changes for structural analogs to guide SAR .
Q. How can researchers optimize the compound’s selectivity against off-target kinases?
- SAR Studies : Modify the 2-ethoxybenzamide group to reduce hydrophobic interactions with ATP-binding pockets. For example, replace ethoxy with polar groups (e.g., hydroxyl, carboxyl) .
- Proteomic Profiling : Use affinity-based pull-down assays with kinobeads to identify off-targets .
- Covalent Modification : Introduce electrophilic warheads (e.g., acrylamides) targeting non-conserved cysteine residues in the kinase active site .
Q. What experimental designs are recommended for studying the compound’s pharmacokinetics in preclinical models?
- ADME Profiling :
- Absorption : Parallel artificial membrane permeability assay (PAMPA) .
- Distribution : Plasma protein binding via equilibrium dialysis .
- Metabolism : Identify major metabolites using hepatocytes and LC-HRMS .
- In Vivo PK : Administer IV/PO doses in rodents; collect plasma samples at 0.5, 1, 2, 4, 8, 12, 24 h. Analyze using LC-MS/MS .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
